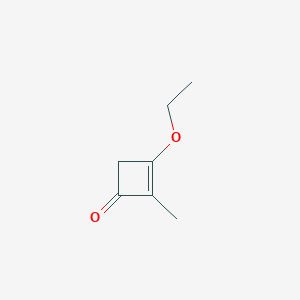
3-Ethoxy-2-methylcyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-methylcyclobut-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a cyclobutenone derivative, characterized by the presence of an ethoxy group and a methyl group attached to the cyclobutene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methylcyclobut-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl vinyl ether with a suitable cyclobutene precursor in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods: In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether and triethylamine, into a reactor. The reaction is carried out at controlled temperatures, and the product is continuously extracted to maintain efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-2-methylcyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutenones.
Applications De Recherche Scientifique
3-Ethoxy-2-methylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-methylcyclobut-2-en-1-one involves its interaction with specific molecular targets. The compound can undergo cyclization and rearrangement reactions, leading to the formation of various bioactive molecules. These reactions are facilitated by the presence of the ethoxy and methyl groups, which influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
- 3-Ethoxy-2-cyclohexen-1-one
- 3-Methoxy-2-cyclopenten-1-one
- 2-Ethyl-3-methylcyclopent-2-en-1-one
Comparison: 3-Ethoxy-2-methylcyclobut-2-en-1-one is unique due to its cyclobutene ring structure, which imparts distinct chemical properties compared to cyclohexene and cyclopentene derivatives. The presence of the ethoxy group also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
28750-50-7 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3-ethoxy-2-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-3-9-7-4-6(8)5(7)2/h3-4H2,1-2H3 |
Clé InChI |
NEKZPBWXFMNALS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















